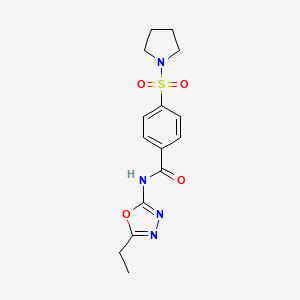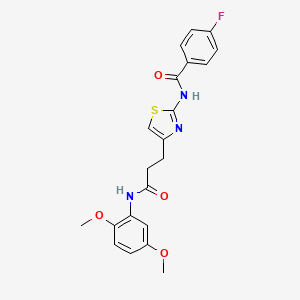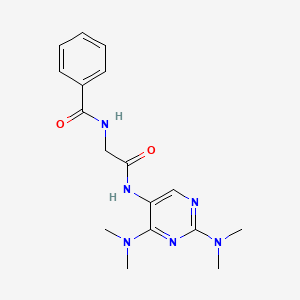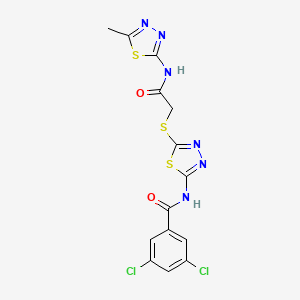
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research. It is known for its ability to inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a critical role in epigenetic regulation.
作用機序
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide works by binding to the LSD1 enzyme and inhibiting its activity. LSD1 is a histone demethylase that removes methyl groups from lysine residues on histone proteins, which plays a critical role in regulating gene expression. Inhibition of LSD1 activity by this compound leads to an increase in histone methylation, which can alter gene expression patterns and lead to changes in cellular behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit LSD1 activity. This can lead to changes in gene expression patterns, which can affect various cellular processes such as cell differentiation, development, and disease. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, which suggests that it may have potential as a cancer therapy.
実験室実験の利点と制限
One of the major advantages of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is its specificity for LSD1, which makes it a valuable tool for studying the role of LSD1 in various biological processes. However, this compound has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has a relatively short half-life, which can make it challenging to maintain consistent levels of inhibition over time.
将来の方向性
There are several future directions for research involving N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. One area of interest is the development of more potent and selective LSD1 inhibitors that can be used in clinical settings. Another area of interest is the study of the effects of LSD1 inhibition on other cellular processes and diseases. Additionally, this compound has potential applications in agriculture, as it has been shown to increase crop yield in certain plants. Overall, this compound is a valuable tool for studying the role of LSD1 in epigenetic regulation and has potential applications in various fields of research.
合成法
The synthesis of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves a multi-step process that starts with the reaction between 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid and thionyl chloride to produce the corresponding acid chloride. This is followed by the reaction between the acid chloride and 4-aminobenzenesulfonyl chloride to produce the intermediate product. The final step involves the reaction between the intermediate product and pyrrolidine to produce this compound. The overall yield of this synthesis method is around 25%.
科学的研究の応用
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been widely used in scientific research as a tool to study the role of LSD1 in epigenetic regulation. It has been shown to be effective in inhibiting LSD1 activity in vitro and in vivo, which has led to a better understanding of the role of LSD1 in various biological processes such as cell differentiation, development, and disease. This compound has also been used to study the effects of LSD1 inhibition on cancer cells, and it has shown promising results as a potential cancer therapy.
特性
IUPAC Name |
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-2-13-17-18-15(23-13)16-14(20)11-5-7-12(8-6-11)24(21,22)19-9-3-4-10-19/h5-8H,2-4,9-10H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMVFEWWXSDLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2968149.png)

![5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2968153.png)

![2-cyclopentyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2968155.png)


![2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone](/img/structure/B2968162.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968165.png)
![4-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2968169.png)

